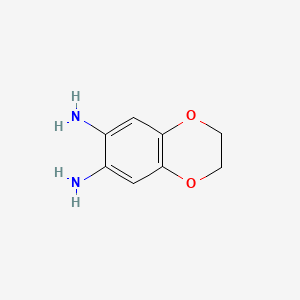

2,3-Dihydro-1,4-benzodioxine-6,7-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRUWRJAJNEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002318 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81927-47-1 | |

| Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2,3-dihydro-1,4-benzodioxine-6,7-diamine, a valuable diamine intermediate in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the 2,3-dihydro-1,4-benzodioxine core, followed by dinitration and subsequent reduction to the target diamine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence:

-

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine from catechol and 1,2-dibromoethane.

-

Step 2: Dinitration of the benzodioxine ring to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.

-

Step 3: Catalytic Hydrogenation of the dinitro intermediate to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | Catechol | 2,3-Dihydro-1,4-benzodioxine | 1,2-Dibromoethane, K₂CO₃ | DMF | 70-85 |

| 2 | Electrophilic Aromatic Nitration | 2,3-Dihydro-1,4-benzodioxine | 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | Concentrated HNO₃, Concentrated H₂SO₄ | Acetic Acid | 60-75 |

| 3 | Catalytic Hydrogenation | 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | This compound | H₂ gas, 10% Pd/C catalyst | Ethanol | >95% |

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine

This procedure is based on the Williamson ether synthesis for the formation of the dioxine ring from catechol.

Materials:

-

Catechol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

10% Hydrochloric Acid (HCl) aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol and anhydrous potassium carbonate in anhydrous DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,2-dibromoethane dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a 10% aqueous solution of HCl and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield crude 2,3-dihydro-1,4-benzodioxine.

-

The product can be further purified by vacuum distillation.

Step 2: Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine

This protocol describes the dinitration of the 2,3-dihydro-1,4-benzodioxine ring using a mixture of nitric and sulfuric acids. Caution should be exercised as this reaction is highly exothermic.

Materials:

-

2,3-Dihydro-1,4-benzodioxine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Ice bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Büchner funnel and filtration apparatus

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxine in glacial acetic acid.

-

Cool the flask in an ice bath to maintain an internal temperature between 0-5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath. A common ratio is 1:1 (v/v) of nitric acid and sulfuric acid.[1]

-

Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,3-dihydro-1,4-benzodioxine. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice to precipitate the dinitro product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from ethanol to obtain pure 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.

Step 3: Synthesis of this compound

This protocol details the reduction of the dinitro compound to the corresponding diamine via catalytic hydrogenation.

Materials:

-

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Ethanol

-

Hydrogen (H₂) gas cylinder or generator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

-

Filtration apparatus with Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve 6,7-dinitro-2,3-dihydro-1,4-benzodioxine in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas to create an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm pressure) for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product may be used directly or purified further by recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of catechol, followed by the formation of the benzodioxine ring system, and culminating in the reduction of the dinitro intermediate to the target diamine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its practical application in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with commercially available catechol. The key intermediate, 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine, is synthesized and subsequently reduced to yield the final product.

An In-depth Technical Guide to the Purification of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the common synthetic route, potential impurities, and detailed purification methodologies, including recrystallization and column chromatography, to obtain a high-purity final product suitable for research and drug development applications.

Synthesis Overview and Potential Impurities

The most common synthetic route to this compound involves a two-step process starting from 2,3-dihydro-1,4-benzodioxine.

Step 1: Dinitration The initial step is the dinitration of 2,3-dihydro-1,4-benzodioxine to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Step 2: Reduction The subsequent step is the reduction of the dinitro compound to the desired this compound. This transformation is commonly carried out via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like ethanol or methanol.

Potential Impurities: The purification strategy for the final diamine product is largely dictated by the potential impurities that can arise from the synthetic process. These may include:

-

Unreacted Starting Material: Residual 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.

-

Partially Reduced Intermediates: Mono-amino-mono-nitro derivatives.

-

Isomeric Byproducts: Formation of other dinitro isomers during the nitration step, although the 6,7-isomer is generally favored.

-

Catalyst Residues: Traces of the hydrogenation catalyst.

-

Solvent Residues: Residual solvents from the reaction and workup.

The following diagram illustrates the general synthetic and purification workflow.

Purification Methodologies

The choice of purification method depends on the nature and quantity of the impurities present in the crude product. For this compound, both recrystallization and column chromatography are effective techniques.

Recrystallization

Recrystallization is a widely used and cost-effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization.

Experimental Protocol for Recrystallization:

-

Solvent Selection:

-

Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Commonly effective solvents for aromatic amines include ethanol, methanol, water, and mixtures such as ethanol/water or acetone/hexane. For phenylenediamines, dissolving in water with the addition of activated charcoal, followed by boiling, filtration, and cooling has been reported to be effective[1].

-

-

Dissolution:

-

Place the crude diamine in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

-

-

Hot Filtration:

-

If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the purified crystals in a vacuum oven at a suitable temperature.

-

Quantitative Data for Recrystallization of Aromatic Diamines (Illustrative):

| Compound | Solvent System | Yield (%) | Purity (%) | Reference |

| m-Phenylenediamine | n-Butanol | - | >99 | [2] |

| p-Phenylenediamine | Water/Activated Charcoal | - | High | [1] |

| Hexamethylenediamine | Cyclohexane | - | High |

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities that have similar solubility characteristics to the desired product.

Experimental Protocol for Column Chromatography:

-

Stationary Phase Selection:

-

Silica gel is the most common stationary phase for the purification of moderately polar compounds like aromatic amines.

-

For basic amines that may interact strongly with the acidic silica surface, amine-functionalized silica gel can be a better alternative to prevent tailing and improve separation.

-

-

Mobile Phase Selection:

-

The choice of eluent is crucial for achieving good separation. A solvent system is typically selected based on Thin Layer Chromatography (TLC) analysis.

-

Common solvent systems for aromatic amines on silica gel include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

-

For challenging separations of basic amines, adding a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.

-

-

Column Packing:

-

Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack it into a glass column.

-

-

Sample Loading:

-

Dissolve the crude diamine in a minimal amount of the mobile phase or a suitable solvent.

-

Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.

-

-

Elution and Fraction Collection:

-

Elute the column with the chosen mobile phase, either isocratically or using a gradient of increasing polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Illustrative Chromatographic Conditions for Aromatic Amines:

| Stationary Phase | Mobile Phase | Detection | Reference |

| Silica Gel | Hexane/Ethyl Acetate gradient | UV | General Method |

| Amine-functionalized Silica | Dichloromethane/Methanol gradient | UV | General Method |

| Cadmium-impregnated Silica Gel | - | UV | [3] |

Note: The optimal conditions for column chromatography of this compound should be determined empirically starting with the general guidelines provided.

The logical relationship for selecting a purification method is outlined below.

Conclusion

The purification of this compound is a critical step in its utilization as a building block for advanced materials and pharmaceuticals. A thorough understanding of the potential impurities arising from its synthesis allows for the rational selection and optimization of purification techniques. While recrystallization offers a straightforward and scalable method, column chromatography provides a higher degree of separation for more complex impurity profiles. The detailed protocols and considerations presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain this valuable intermediate in high purity.

References

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6,7-diamine (CAS 81927-47-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical compound 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, CAS 81927-47-1. It details its known properties, potential applications, and safety information, compiled from various chemical data sources. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and pharmaceutical research.

Core Chemical Identity

This compound is a heterocyclic building block.[1] Its structure features a benzene ring fused to a 1,4-dioxane ring, with two amine groups at the 6 and 7 positions. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The IUPAC name for this compound is this compound.[2]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 81927-47-1 | [1][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| InChI | 1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | [4] |

| InChI Key | FJRUWRJAJNEIKD-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | Nc1cc2OCCOc2cc1N | [4] |

| MDL Number | MFCD01320394 | [4] |

| PubChem Substance ID | 329793907 | [4] |

| Synonyms | 1,2-Diamino-4,5-ethylenedioxybenzene, DEDB | [2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Please note that some values are predicted based on computational models.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Melting Point | 122-123 °C (Solvent: benzene) | [6] |

| Boiling Point (Predicted) | 364.2 ± 42.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.352 - 1.572 g/cm³ | [5][6] |

| Flash Point | Not applicable | [4] |

Synthesis and Characterization Workflow

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a general synthetic pathway can be inferred from procedures for analogous benzodioxane derivatives.[7][8] The process typically involves the formation of the dihydro-benzodioxine ring, followed by functional group manipulations to introduce the diamine substituents. Characterization relies on standard spectroscopic and analytical methods.

A logical workflow for the preparation and verification of this compound is outlined in the diagram below.

Caption: General workflow for synthesis and characterization.

Experimental Protocols:

-

General Synthesis Approach: The synthesis of related N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl) sulfonamides starts with 2,3-dihydro-1,4-benzodioxin-6-amine.[8] For the target diamine compound, a plausible route would involve starting with a suitably substituted catechol, performing a Williamson ether synthesis with a dihaloethane (e.g., 1,2-dibromoethane) to form the dihydro-benzodioxine ring, and then reducing dinitro groups, which would have been present on the initial catechol, to the corresponding diamines.

-

Purification: Purification methods for similar benzodioxane compounds include recrystallization or flash chromatography on silica gel.[7][9]

-

Characterization: The structures of newly synthesized benzodioxane derivatives are typically confirmed using proton nuclear magnetic resonance (¹H-NMR), infrared spectroscopy (IR), and CHN (elemental) analysis.[8][10] Mass spectrometry would be used to confirm the molecular weight.

It is important to note that one major supplier, Sigma-Aldrich, provides this compound for early discovery research but does not collect or provide analytical data, placing the responsibility of identity and purity confirmation on the buyer.[11]

Applications and Research Interest

This compound is classified as a heterocyclic building block, indicating its primary use as a chemical intermediate for creating more complex molecules.[1] The 1,4-benzodioxane scaffold is described as a "versatile template" extensively used in medicinal chemistry and drug design.[12]

Derivatives of the 1,4-benzodioxan core are investigated for a wide range of biological activities, including:

-

Drug Development: The scaffold is present in compounds developed as agonists and antagonists for various neuronal receptors (nicotinic, α1 adrenergic, serotoninergic).[12]

-

Anticancer Research: Benzodioxine-based molecules have been synthesized and evaluated as PARP1 inhibitors, which is a target in cancer therapy.[7]

-

Anti-diabetic Agents: Researchers have synthesized series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated them for anti-diabetic potential via α-glucosidase inhibition.[10]

The diamine functionality of this specific compound makes it a suitable precursor for synthesizing quinoxalines or other heterocyclic systems, which are of significant interest in pharmaceutical and materials science.

Safety and Handling

Safety data sheets (SDS) for this compound indicate several hazards that require careful handling in a professional laboratory setting.

Hazard Identification:

-

Toxicity: The compound is classified as harmful if swallowed or inhaled (Acute toxicity, Category 4).[13]

-

Reproductive Toxicity: It is listed as Category 1B for reproductive toxicity, with statements indicating it may damage fertility or the unborn child and may cause harm to breast-fed children.[13]

-

Environmental Hazard: It is considered harmful to aquatic life with long-lasting effects.[13]

Recommended Handling and Storage:

-

Precautions: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[13] It is crucial to avoid breathing dust and prevent contact during pregnancy and while nursing.[13] Work should be conducted under a chemical hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]

-

Storage: Store in a tightly closed, dry, and well-ventilated place.[13] The storage class is 11 for combustible solids.[4] Keep the container locked up or in an area accessible only to qualified or authorized persons.[13]

-

In Case of Exposure:

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound 81927-47-1 India [ottokemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,2-diamino-4,5-ethylenedioxybenzene CAS#: 81927-47-1 [chemicalbook.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Physicochemical and Biological Profile of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a heterocyclic organic compound featuring a benzodioxane core with two amino functional groups. This diamine derivative is a subject of interest in medicinal chemistry due to the established and diverse biological activities of the broader benzodioxane class of molecules. Derivatives of 1,4-benzodioxane are integral to a range of pharmaceuticals and have been investigated for their roles as α-adrenoceptor antagonists, inhibitors of Poly(ADP-ribose)polymerase (PARP), and agents targeting various other cellular pathways.[1][2][3] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, inferred solubility, potential synthetic and analytical methods, and its prospective role in modulating key signaling pathways.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Solid (predicted) | |

| CAS Number | 81927-47-1 | [4] |

| InChI Key | FJRUWRJAJNEIKD-UHFFFAOYSA-N |

Table 2: Inferred Solubility Profile

| Solvent | Solubility | Rationale / Notes |

| Water | Likely Insoluble to Sparingly Soluble | Aromatic core and diamine substitution suggest limited aqueous solubility. Related benzodioxane structures are generally insoluble in water. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for a wide range of organic compounds, including those with amine functionalities. |

| Dimethylformamide (DMF) | Likely Soluble | Frequently used as a reaction solvent for the synthesis of benzodioxane derivatives, indicating solubility of reactants and products.[3][5] |

| Methanol (MeOH) | Likely Soluble | Often used in the workup and purification of related benzodioxane compounds.[6] |

| Dichloromethane (DCM) | Likely Soluble | A common organic solvent used in the synthesis and extraction of benzodioxane derivatives.[6] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted catechol, followed by cyclization to form the benzodioxane ring, nitration, and subsequent reduction of the nitro groups to diamines.

Step 1: Synthesis of a Dinitro Benzodioxane Precursor This step involves the nitration of a suitable benzodioxane starting material.

-

Materials: 2,3-dihydro-1,4-benzodioxine, fuming nitric acid, sulfuric acid, acetic anhydride.

-

Procedure:

-

Cool a mixture of sulfuric acid and acetic anhydride to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid to the cooled mixture while maintaining the temperature.

-

Add 2,3-dihydro-1,4-benzodioxine dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the dinitro-benzodioxane precursor.

-

Step 2: Reduction to this compound The dinitro precursor is then reduced to the target diamine.

-

Materials: Dinitro-benzodioxane precursor, tin(II) chloride or catalytic hydrogenation (e.g., Pd/C), hydrochloric acid, ethanol or ethyl acetate.

-

Procedure (using SnCl₂):

-

Dissolve the dinitro-benzodioxane precursor in ethanol.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound, which can be further purified by column chromatography or recrystallization.

-

Analytical Methods

The analysis of aromatic diamines like this compound can be performed using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. For enhanced sensitivity and selectivity, mass spectrometry (LC-MS) can be employed.

-

Derivatization: For fluorescence detection, pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be used.

-

-

Gas Chromatography (GC):

-

Column: A capillary column with a polar stationary phase is recommended.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for higher sensitivity.

-

Derivatization: Due to the polarity of the amine groups, derivatization (e.g., acylation or silylation) may be necessary to improve volatility and peak shape.

-

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been explicitly reported, the benzodioxane scaffold is a well-established pharmacophore. Based on the activities of structurally similar molecules, two potential areas of biological relevance are PARP1 inhibition and α-adrenoceptor antagonism.

Potential as a PARP1 Inhibitor

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[3] Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).[7] Several 2,3-dihydro-1,4-benzodioxine derivatives have been identified as PARP1 inhibitors.[3] The diamine functionality of the target compound could potentially interact with the active site of PARP1.

Potential as an α-Adrenoceptor Antagonist

The 1,4-benzodioxane structure is a classical scaffold for α-adrenoceptor antagonists.[2][8] These receptors are involved in the sympathetic nervous system and play a role in processes like vasoconstriction. Antagonists of these receptors are used as antihypertensive agents. The amine groups of this compound could potentially interact with the binding sites of α-adrenoceptors.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While direct experimental data on its solubility and biological activity are limited, its structural relationship to known bioactive molecules, particularly PARP1 inhibitors and α-adrenoceptor antagonists, provides a strong rationale for its synthesis and evaluation. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and related diamino-benzodioxane derivatives. Further studies are warranted to quantitatively determine its solubility, confirm its biological targets, and elucidate its mechanism of action.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 6. mdpi.com [mdpi.com]

- 7. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, with a focus on its synthesis and predicted Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of direct experimental data for this specific compound, this guide offers a scientifically grounded approach to its preparation and characterization based on established chemical principles and data from structurally related analogs.

Predicted NMR Data

Disclaimer: The following NMR data is predicted and should be used as a guideline for experimental verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The introduction of two electron-donating amino groups at the C6 and C7 positions is expected to cause an upfield shift (to lower ppm values) of the aromatic protons compared to the unsubstituted analog.

Table 1. Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.25 | s | 2H | H-5, H-8 |

| ~4.50 | br s | 4H | -NH₂ |

| 4.18 | s | 4H | -OCH₂CH₂O- |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbon atoms directly attached to the amino groups (C6 and C7) are expected to be significantly shielded (shifted upfield), while the adjacent quaternary carbons (C5a and C8a) will also be influenced.

Table 2. Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz).

| Chemical Shift (δ) (ppm) | Assignment |

| ~135.0 | C-5a, C-8a |

| ~130.0 | C-6, C-7 |

| ~100.0 | C-5, C-8 |

| 64.0 | -OCH₂CH₂O- |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the dinitration of 2,3-dihydro-1,4-benzodioxine followed by the reduction of the resulting dinitro derivative.

Synthesis Workflow

An In-depth Technical Guide to the 1H NMR Spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This document is intended to support researchers in the identification and characterization of this and related molecules.

Predicted 1H NMR Spectral Data

The chemical structure of this compound is characterized by a symmetrical substitution pattern on the aromatic ring, which simplifies its expected 1H NMR spectrum. The predicted data is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~6.25 | Singlet (s) | 2H | Ar-H (H-5, H-8) | The two aromatic protons are in identical chemical environments, leading to a single resonance. |

| ~4.30 | Broad Singlet (br s) | 4H | -NH 2 | The chemical shift of amine protons can vary significantly with concentration, temperature, and solvent. The signal is often broad due to quadrupole broadening and chemical exchange. |

| ~4.20 | Singlet (s) | 4H | -O-CH 2-CH 2-O- | The four protons of the ethylenedioxy bridge are chemically equivalent due to rapid conformational changes at room temperature, resulting in a single sharp signal. |

Disclaimer: The 1H NMR data presented is predicted based on chemical shift theory and data from analogous structures. Actual experimental values may vary.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility) in a clean, dry vial. DMSO-d6 is often a good choice for compounds with amine groups as it can slow down N-H proton exchange.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.

-

The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range for most organic compounds.

-

Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of small molecules.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

-

Receiver Gain: The receiver gain should be optimized to maximize the signal without causing ADC overflow.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio.

-

The spectrum should be phased and the baseline corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to elucidate the connectivity of the protons in the molecule.

Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel chemical entity like this compound.

An In-depth Technical Guide to the ¹³C NMR of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to the absence of direct experimental data in publicly available literature, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring a ¹³C NMR spectrum of this and similar aromatic diamine compounds.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, the presence of electron-donating amino (-NH₂) and ether (-O-) groups on the benzene ring significantly influences the chemical shifts of the aromatic carbons. The symmetry of the molecule results in four unique carbon signals.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from data for analogous 2,3-dihydro-1,4-benzodioxine derivatives and general chemical shift ranges for aromatic and aliphatic carbons.[1][2][3][4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2, C-3 | ~64 | Aliphatic carbons attached to oxygen (ether linkage), typically found in this region. |

| C-4a, C-8a | ~135-145 | Aromatic carbons attached to oxygen, deshielded. |

| C-6, C-7 | ~110-120 | Aromatic carbons bearing amino groups, shielded by the electron-donating effect of nitrogen. |

| C-5, C-8 | ~100-110 | Aromatic carbons ortho to the amino groups, expected to be significantly shielded. |

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of an aromatic diamine like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic amines include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts.[6]

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6][7]

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to avoid magnetic field inhomogeneities.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and sensitivity.[8]

-

Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the carbon nuclei in the sample.

-

Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.[7][9]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 0-220 ppm is appropriate for most organic compounds.[3]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.[6]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a compound like this compound.

Caption: Logical workflow for ¹³C NMR analysis.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. scribd.com [scribd.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

An In-depth Technical Guide to the FT-IR Spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous aromatic diamines and benzodioxane derivatives to predict the characteristic vibrational modes. It also includes a comprehensive experimental protocol for acquiring an FT-IR spectrum of a solid aromatic amine and a logical workflow for spectral analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the aromatic ring, the primary amine groups, the ether linkages, and the alkyl chains of the dioxine ring. The expected absorption bands are summarized in the table below. The precise peak positions and intensities can be influenced by the sample preparation method and the physical state of the compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3450 - 3300 | Strong, two bands | Asymmetric and symmetric N-H stretching of primary amine |

| 3050 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretching (from the dioxine ring) |

| 1650 - 1580 | Medium | N-H bending (scissoring) of primary amine[1] |

| 1620 - 1580 | Medium to Strong | C=C stretching of the aromatic ring |

| 1520 - 1480 | Medium to Strong | C=C stretching of the aromatic ring |

| 1335 - 1250 | Strong | Aromatic C-N stretching[1] |

| 1280 - 1200 | Strong | Asymmetric C-O-C stretching of the ether group |

| 1100 - 1020 | Medium | Symmetric C-O-C stretching of the ether group |

| 910 - 665 | Strong, Broad | N-H wagging of primary amine[1] |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of a solid aromatic amine like this compound using the thin solid film method.[2] This method is often preferred for its simplicity and the quality of the resulting spectra.[2]

Materials:

-

This compound (approximately 50 mg)[2]

-

A suitable volatile solvent (e.g., methylene chloride or acetone)[2]

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Desiccator for storing salt plates

Procedure:

-

Sample Preparation:

-

Salt Plate Preparation:

-

Film Deposition:

-

Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[2]

-

Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[2] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and dried.[2] Conversely, if the film is too thick (causing peak saturation), the plate should be cleaned and a more dilute solution should be used.[2]

-

-

Spectral Acquisition:

-

Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate. This will be automatically subtracted from the sample spectrum.

-

Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹.

-

-

Post-Measurement:

-

Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[2]

-

Alternative Sample Preparation Methods:

-

Nujol Mull: For this method, a small amount of the solid sample (5-10 mg) is ground into a fine powder and then mixed with a drop of Nujol (mineral oil) to form a paste.[3] This mull is then pressed between two salt plates.[3] It is important to note that Nujol itself has characteristic absorption bands that will appear in the spectrum.[3]

-

KBr Pellet: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[4] This method is often used for quantitative analysis but requires more specialized equipment.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the FT-IR spectrum.

References

Mass Spectrometry of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to a lack of publicly available experimental mass spectral data for this specific compound, this document presents a predicted fragmentation pattern based on the known mass spectrometry of its core structural components: 1,4-benzodioxane and aromatic diamines. This guide offers a theoretical framework for identifying the compound and its fragments in a research setting. It also includes generalized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry applicable to this class of molecules.

Introduction

This compound is a substituted aromatic diamine with a heterocyclic 1,4-benzodioxane core. This structure is of interest in medicinal chemistry and drug development due to the prevalence of the 1,4-benzodioxane moiety in biologically active compounds. Mass spectrometry is a critical analytical technique for the characterization of such molecules. Understanding the fragmentation pattern is essential for structural elucidation, purity assessment, and metabolic studies. This guide will propose a likely fragmentation pathway to aid researchers in the analysis of this compound.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectral fragmentation of this compound is expected to be influenced by both the benzodioxane ring system and the aromatic diamine functionalities. The molecular ion (M+) is predicted to be readily formed, and its subsequent fragmentation will likely proceed through several key pathways.

Predicted Quantitative Data

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound.

| Predicted Ion | m/z (Nominal Mass) | Formula | Description |

| Molecular Ion [M]•+ | 166 | C₈H₁₀N₂O₂ | The intact molecule with one electron removed. |

| [M-NH₃]•+ | 149 | C₈H₇NO₂ | Loss of an ammonia molecule from one of the amine groups. |

| [M-HCN]•+ | 139 | C₇H₈NO₂ | Loss of a hydrogen cyanide molecule. |

| [M-NH₃-CO]•+ | 121 | C₇H₇NO | Subsequent loss of carbon monoxide from the [M-NH₃]•+ ion. |

| [C₆H₆N]⁺ | 92 | C₆H₆N | A fragment corresponding to an aminophenyl cation, potentially formed through cleavage of the dioxine ring and loss of associated atoms. |

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of one of the lone pair electrons on a nitrogen or oxygen atom. The stability of the aromatic system will influence the fragmentation pathways.

A proposed fragmentation pathway is illustrated in the diagram below. The initial molecular ion can undergo several fragmentation reactions, including the loss of small neutral molecules such as ammonia (NH₃) and hydrogen cyanide (HCN), which are common fragmentation pathways for aromatic amines. Cleavage of the dihydrodioxine ring can also occur.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that is well-suited for inducing fragmentation and providing structural information for relatively volatile and thermally stable compounds.

Methodology:

-

Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments, for example, m/z 40-300.

-

Detector: Use an electron multiplier detector.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment ions.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is ideal for analyzing polar and less volatile compounds. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation.

Methodology:

-

Sample Preparation: Dissolve the compound in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation. A typical concentration is 1-10 µg/mL.

-

Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatograph (LC).

-

Ionization: Use a positive ion mode. Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature of 200-350 °C.

-

Mass Analyzer: In the first stage (MS1), scan for the protonated molecule [M+H]⁺ (expected at m/z 167). For MS/MS analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Detector: Use an appropriate detector for the mass analyzer being used.

-

Data Acquisition: Acquire the full scan MS1 spectrum and the product ion spectra from the MS/MS experiments.

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

An In-depth Technical Guide on the Thermal Stability of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a significant heterocyclic building block in medicinal chemistry and materials science. Its rigid, aromatic structure, coupled with the presence of two amine functional groups, makes it a valuable precursor for the synthesis of various bioactive molecules and high-performance polymers, such as polybenzimidazoles (PBIs). The thermal stability of this diamine is a critical parameter, influencing its storage, handling, and processing conditions, particularly in high-temperature applications like polymerization reactions.

Expected Thermal Properties

Aromatic diamines generally exhibit high thermal stability due to the resonance stabilization of the aromatic rings. The thermal decomposition of such compounds typically involves the cleavage of C-N bonds and the subsequent breakdown of the aromatic structure at elevated temperatures. For this compound, the presence of the dihydro-benzodioxine ring system may influence the decomposition pathway.

While specific values are not available for the target compound, studies on structurally related aromatic diamines used in the synthesis of high-performance epoxy resins and polybenzoxazines show decomposition temperatures (Td5, temperature at 5% weight loss) ranging from 317°C to 361°C.[1] It is anticipated that this compound would exhibit thermal stability within a similar range.

Quantitative Data Summary

As direct experimental data for this compound is not available in the public domain, the following table provides a template for the presentation of such data once acquired. For context, data for a related class of compounds (cured epoxy resins with aromatic diamines) is included to provide a general expectation of thermal stability.

| Property | Expected Range/Value | Notes |

| Melting Point (°C) | Not available | Can be determined by DSC. |

| Onset Decomposition Temperature (Tonset) (°C) | Not available | Typically determined from the TGA curve. |

| Temperature at 5% Weight Loss (Td5) (°C) | ~300 - 370 | Based on analogous aromatic diamine systems.[1] |

| Temperature at 10% Weight Loss (Td10) (°C) | Not available | A common metric for thermal stability comparison. |

| Char Yield at 800°C (%) | Not available | Indicates the amount of carbonaceous residue after decomposition. |

Experimental Protocols

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.[2]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the decomposition temperature and char yield.[3]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-6 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[4][5]

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled rate (e.g., 10 or 20°C/min).[7]

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages (e.g., Td5, Td10), and the final residual mass (char yield).[7]

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[7]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[8][9]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) is encapsulated in a DSC pan (e.g., aluminum).[5][10] An empty, sealed pan is used as a reference.[10]

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, which can include heating and cooling cycles at a defined rate (e.g., 10°C/min).[10]

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

Mandatory Visualizations

Experimental Workflow for Thermal Stability Characterization

The following diagram illustrates a typical workflow for characterizing the thermal stability of a new chemical entity like this compound.

Caption: Workflow for Thermal Stability Analysis.

Logical Relationship of Thermal Degradation of Aromatic Diamines

The thermal degradation of aromatic diamines is a complex process that can proceed through several pathways. A simplified logical relationship diagram is presented below, illustrating potential degradation routes.

Caption: Thermal Degradation Pathways.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited, a comprehensive understanding of its likely behavior can be inferred from related aromatic diamines. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its thermal properties. The characterization of the thermal stability of this diamine is essential for its effective utilization in the development of new pharmaceuticals and advanced materials, ensuring product quality, safety, and performance in demanding applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epfl.ch [epfl.ch]

- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. etamu.edu [etamu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. web.williams.edu [web.williams.edu]

- 11. researchgate.net [researchgate.net]

The Reactivity of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine with Electrophiles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 2,3-dihydro-1,4-benzodioxine-6,7-diamine with various electrophiles. This compound serves as a valuable scaffold in medicinal chemistry, primarily for the synthesis of quinoxaline derivatives, which are known to possess a wide range of biological activities, including anticancer properties. This document outlines key reactions, provides experimental protocols, summarizes quantitative data, and visualizes relevant pathways to aid in the research and development of novel therapeutic agents.

Core Reactivity: Synthesis of Quinoxaline Derivatives

The most prominent reaction of this compound is its condensation with 1,2-dicarbonyl compounds to form quinoxaline derivatives. This reaction is a cornerstone for accessing a diverse library of compounds with significant pharmacological potential.

Reaction with Dicarbonyl Compounds

The reaction proceeds via a double condensation between the two amino groups of the diamine and the two carbonyl groups of the electrophile, leading to the formation of a pyrazine ring fused to the benzodioxine core.

General Experimental Protocol: Synthesis of Quinoxaline Derivatives

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] The following is a generalized protocol that can be adapted for this compound:

-

Dissolution of Reactants: Dissolve equimolar amounts of this compound and the desired 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The versatility of this reaction allows for the introduction of various substituents onto the quinoxaline ring system, depending on the choice of the 1,2-dicarbonyl compound, enabling the fine-tuning of the pharmacological properties of the final products.

Acylation Reactions: Formation of Bis-Amides

The two primary amine groups of this compound are nucleophilic and readily react with acylating agents, such as acyl chlorides, to form bis-amide derivatives. This reaction provides a straightforward method to introduce diverse functionalities to the benzodioxine core.

General Experimental Protocol: Acylation of Aromatic Diamines

The following protocol for the acylation of aromatic amines can be adapted for the synthesis of bis-amides from this compound:

-

Dissolution and Base: Dissolve the diamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and add a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath and slowly add the acyl chloride (2.2 equivalents) dropwise with stirring.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The reaction mixture is then typically washed with water, an aqueous solution of a weak base (e.g., sodium bicarbonate), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, particularly as anticancer agents.[2][3] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]

The following table summarizes the cytotoxic activity (IC50 values) of a selection of quinoxaline derivatives against various cancer cell lines. While specific data for derivatives of this compound are limited in the available literature, this data provides a valuable reference for the potential of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative | HCT116 (Colon Carcinoma) | 2.5 | [2] |

| Quinoxaline Derivative | MCF-7 (Breast Adenocarcinoma) | 9.0 | [2] |

| Quinoxaline Derivative | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | [2] |

| Benzo[g]quinoxaline Derivative | MCF-7 (Breast Cancer) | 2.89 | [3] |

| Quinoxaline Derivative | A549 (Lung Cancer) | 11.98 | [7] |

| Quinoxaline Derivative | K562 (Leukemia) | 0.164 | [8] |

| Quinoxaline Derivative | PC-3 (Prostate Cancer) | 2.11 | [5] |

Visualizations

Experimental Workflow: Synthesis of Quinoxaline Derivatives

Caption: General workflow for quinoxaline synthesis.

Signaling Pathway: Inhibition of EGFR/VEGFR by Quinoxaline Derivatives

Caption: EGFR/VEGFR signaling inhibition by quinoxalines.

Conclusion

This compound is a versatile building block for the synthesis of novel heterocyclic compounds, particularly quinoxalines. The reactivity of its diamine functionality allows for a range of transformations with various electrophiles. The resulting quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their demonstrated anticancer activities, often through the inhibition of critical signaling pathways. Further exploration of the reactivity of this diamine and the biological evaluation of its derivatives hold considerable promise for the development of new and effective therapeutic agents.

References

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Handling and Storage of Air-Sensitive Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the proper handling and storage of air-sensitive aromatic diamines. These compounds are crucial building blocks in pharmaceutical and materials science, but their reactivity with atmospheric oxygen and moisture necessitates specialized procedures to maintain their purity and integrity. This guide offers a comprehensive overview of best practices, from initial handling to long-term storage and purity analysis.

Introduction to Air-Sensitive Aromatic Diamines

Aromatic diamines are organic compounds containing two amino groups attached to an aromatic ring. Their utility in synthesis is vast, serving as precursors to a wide range of heterocyclic compounds, polymers, and active pharmaceutical ingredients. However, many aromatic diamines are susceptible to oxidation in the presence of air. This degradation is often visually indicated by a color change, typically from a colorless or light hue to darker shades of purple, brown, or black. The oxidation process not only compromises the purity of the material but can also lead to the formation of undesired and potentially reactive byproducts. Therefore, the implementation of air-free handling and storage techniques is paramount.

Core Principles of Handling and Storage

The primary goal when working with air-sensitive aromatic diamines is to minimize their exposure to oxygen and moisture. This is achieved through the use of inert atmospheres, specialized glassware, and meticulous laboratory techniques.

Inert Atmosphere Techniques

The exclusion of air is accomplished by replacing it with a dry, inert gas, most commonly nitrogen or argon. Two primary pieces of equipment are utilized for this purpose:

-

Gloveboxes: These are sealed enclosures that provide a controlled, inert atmosphere. They are ideal for storing, weighing, and transferring air-sensitive solids. The atmosphere within a glovebox is continuously circulated through a catalyst and desiccant to remove oxygen and water, respectively, often maintaining levels below 1 ppm.

-

Schlenk Lines: A Schlenk line is a glass manifold with multiple ports that allows for the manipulation of air-sensitive compounds under vacuum or a flow of inert gas. This technique is well-suited for carrying out reactions and transfers of air-sensitive solutions.

Storage Recommendations

Proper storage is critical to preserving the shelf-life of air-sensitive aromatic diamines. The following are general guidelines:

-

Containers: Store in the original, unopened manufacturer's container whenever possible. If transferred, use amber glass bottles with tight-fitting seals, preferably with a PTFE liner.

-

Atmosphere: The container should be flushed with a dry, inert gas (nitrogen or argon) before sealing. For highly sensitive compounds, storage within a glovebox is recommended.

-

Temperature: Store in a cool, dry, and well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific temperature recommendations for each compound.

-

Light: Protect from light, as it can accelerate oxidative degradation. Amber glass containers and storage in a dark cabinet are essential.

-

Incompatibilities: Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.

Quantitative Stability Data

Obtaining precise quantitative data on the degradation of solid air-sensitive aromatic diamines under various atmospheric conditions is challenging and often not publicly available. The rate of degradation is highly dependent on factors such as the specific diamine, its physical form (crystal size, surface area), the precise levels of oxygen and moisture, and the intensity of light exposure.

However, based on qualitative observations from safety data sheets and related literature, a general stability profile can be inferred. The following table summarizes the expected stability of common air-sensitive aromatic diamines under different storage conditions. It is important to note that these are qualitative indicators, and for critical applications, it is highly recommended to perform a stability study under your specific laboratory conditions.

| Aromatic Diamine | Storage Condition | Expected Stability | Visual Indicators of Degradation |

| o-Phenylenediamine | Sealed under Nitrogen, Dark, Cool | High | Remains a white to off-white solid. |